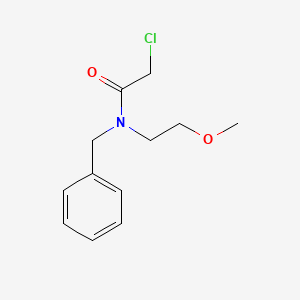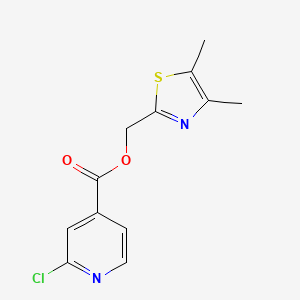![molecular formula C19H19N3O2S B2917044 N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide CAS No. 2309752-42-7](/img/structure/B2917044.png)
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide is a chemical compound with a unique structure that combines oxane, thiophene, and quinoxaline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with oxan-4-yl(thiophen-2-yl)methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the thiophene ring can interact with various enzymes, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and antioxidant activities.
相似化合物的比较
Similar Compounds
- N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide
- N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine
Uniqueness
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-2-carboxamide stands out due to its unique combination of oxane, thiophene, and quinoxaline moieties. This structural diversity imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-12-20-14-4-1-2-5-15(14)21-16)22-18(17-6-3-11-25-17)13-7-9-24-10-8-13/h1-6,11-13,18H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWUHALOWYUBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2916964.png)


![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)
![4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}quinoline](/img/structure/B2916974.png)
![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)



![N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916979.png)
![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)
![3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)
